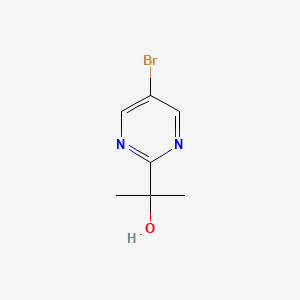

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Übersicht

Beschreibung

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.063 g/mol It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a propanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-bromopyrimidine with isopropanol under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(5-Bromopyrimidin-2-yl)propan-2-ol may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyrimidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like Pd/C (Palladium on carbon) or CuI (Copper(I) iodide).

Oxidation: Oxidizing agents like PCC, KMnO4, or H2O2 (Hydrogen peroxide).

Reduction: Reducing agents like LiAlH4, NaBH4, or catalytic hydrogenation using H2 and Pd/C.

Major Products Formed

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(5-Bromopyrimidin-2-yl)propan-2-ol serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antiviral Agents : This compound has been explored as a precursor for developing antiviral drugs, particularly those targeting viral polymerases. For instance, it has been utilized in synthesizing compounds that inhibit hepatitis C virus replication, showcasing its potential in treating viral infections .

- Antibacterial Agents : The compound is involved in synthesizing aminobenzimidazole derivatives with antibacterial properties. These derivatives are being studied for their efficacy against resistant bacterial strains .

Biological Research

The biological activities of this compound have led to its investigation in several key areas:

- Kinase Inhibitors : The compound has been evaluated for its inhibitory effects on specific kinases, such as PfGSK3 and PfPK6, which are critical targets for developing new antimalarial therapies. Studies indicate that modifications to the pyrimidine structure can enhance potency against these kinases .

- Mechanism of Action Studies : Research has focused on understanding how this compound interacts with biological targets at the molecular level. This includes studying its binding affinities and the resulting biochemical pathways affected by the compound .

Synthetic Methodologies

In organic synthesis, this compound is utilized as a building block for creating more complex molecules:

- Substitution Reactions : The bromine atom in the compound can be substituted with various nucleophiles, facilitating the synthesis of diverse organic molecules. This property is particularly useful in creating derivatives that exhibit enhanced biological activities.

Case Study 1: Antiviral Compound Development

A study investigated the synthesis of novel compounds based on this compound aimed at inhibiting hepatitis C virus polymerase. Compounds derived from this structure showed promising antiviral activity in vitro, leading to further development and testing in clinical settings.

Case Study 2: Antimalarial Drug Discovery

In a recent project focused on malaria treatment, researchers synthesized a series of pyrimidine derivatives using this compound as a starting material. These derivatives were screened for their ability to inhibit PfGSK3 and PfPK6 kinases, revealing several candidates with significant activity against malaria parasites .

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor . The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-pyrimidinol: Similar structure but lacks the propanol group, leading to different reactivity and applications.

5-Bromo-2-iodopyrimidine: Contains an additional iodine atom, which can influence its chemical properties and reactivity.

Uniqueness

2-(5-Bromopyrimidin-2-yl)propan-2-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Biologische Aktivität

2-(5-Bromopyrimidin-2-yl)propan-2-ol, also known by its CAS number 1193244-89-1, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H9BrN2O, with a molecular weight of 217.07 g/mol. The compound features a brominated pyrimidine ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrN2O |

| Molecular Weight | 217.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1193244-89-1 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity by inhibiting human farnesyltransferase (hFTase), an enzyme involved in the post-translational modification of proteins that regulate cell growth and proliferation. For instance, derivatives of pyrimidines have shown IC50 values in the nanomolar range against hFTase, suggesting that structural modifications can enhance potency .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research has focused on the development of dual inhibitors targeting plasmodial kinases, with some pyrimidine derivatives demonstrating significant inhibitory effects on parasite growth .

Toxicity and Safety Profile

According to safety data sheets and toxicological evaluations, this compound is not classified as harmful by ingestion or skin contact. Long-term exposure does not appear to produce chronic adverse effects, although standard safety measures should be observed in occupational settings .

Toxicity Data Overview

| Endpoint | Test Method | Species | Value |

|---|---|---|---|

| Acute Toxicity | Not Available | Not Available | Not Available |

| Skin Irritation | Not Classified | Not Available | Not Available |

| Eye Irritation | Transient Discomfort | Not Available | Not Available |

| Endocrine Disruption | No Evidence Found | N/A | N/A |

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Pyrimidine Derivatives as Antimalarials : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting PfGSK3 and PfPK6, demonstrating their potential role in malaria treatment.

- Safety Evaluations : A comprehensive review of pharmacovigilance data indicated no significant adverse events associated with the use of similar compounds in therapeutic contexts, reinforcing their safety profile .

Eigenschaften

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQILHYEBYWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.